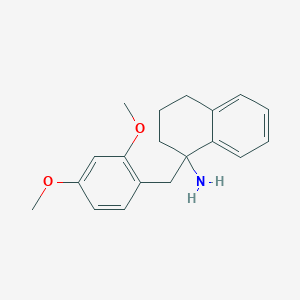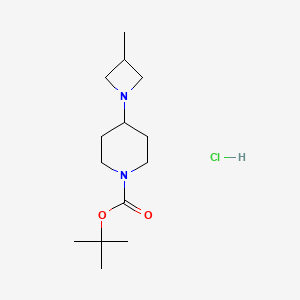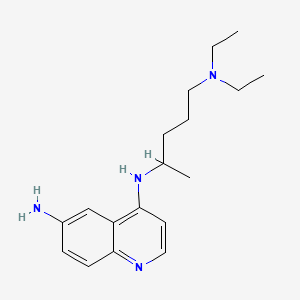
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxybenzyl group attached to a tetrahydronaphthalen-1-amine structure. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable naphthalene derivative. One common method includes the use of microwave heating to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce various amine derivatives.
科学的研究の応用
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The tetrahydronaphthalen-1-amine structure can interact with various cellular pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
- N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-9-15(18(12-16)22-2)13-19(20)11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13,20H2,1-2H3 |
InChIキー |
CAAFZZKSEUMHAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC2(CCCC3=CC=CC=C32)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)

![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)

